1-(1H-Pyrazol-1-yl)ethanone
Overview
Description
“1-(1H-Pyrazol-1-yl)ethanone” is a chemical compound with the molecular formula C5H6N2O . It is also known as "1-acetyl-1H-pyrazole" .
Synthesis Analysis
Pyrazole derivatives, including “this compound”, have been synthesized through various methods. One such method involves the reaction of α,β-ethylenic ketones with hydrazine derivatives to form pyrazolines, which, after removal of the leaving group, yield the desired pyrazoles . Another approach involves the design and synthesis of compounds containing 1-methylindol and 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone skeletons .Molecular Structure Analysis
The molecular structure of “this compound” has been analyzed in various studies. The compound has a molecular weight of 110.1139 and its IUPAC Standard InChI is "InChI=1S/C5H6N2O/c1-4(8)5-2-6-7-3-5/h2-3H,1H3, (H,6,7)" .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the retrieved papers, pyrazole derivatives have been noted for their broad range of chemical and biological properties .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 110.12 . Its IUPAC name is “1-acetyl-1H-pyrazole” and its InChI code is "1S/C5H6N2O/c1-5(8)7-4-2-3-6-7/h2-4H,1H3" .Scientific Research Applications
Transformations and Synthesis
- Hydrazinolysis of derivatives of 1-(1H-Pyrazol-1-yl)ethanone leads to the formation of specific hydrazone compounds. This process has been detailed through studies on compounds like 3-nitropyridin-4(1H)-one and its derivatives (Smolyar, 2010).
- A study on the solid-state and electronic structure of 4-acetylpyrazole, a derivative of this compound, revealed insights into its crystal structure and intermolecular interactions (Frey et al., 2014).
- Novel 1,5-diaryl-1H-pyrazol-3-oxy derivatives containing this compound have been synthesized, showing potential fungicidal activities (Liu et al., 2012).
Structural and Molecular Analysis
- Investigations into the molecular structure, vibrational frequencies, and vibrational assignments of derivatives of this compound have provided insights into their chemical bonding and potential applications in nonlinear optics and as anti-neoplastic agents (Mary et al., 2015).
Antimicrobial and Cytotoxicity Studies
- Some heterocyclic compounds bearing this compound motifs have been synthesized and shown to possess significant antimicrobial activity against various microorganisms (Desai et al., 2017).
- Studies on new pyrazole-containing oxime ester derivatives have indicated potential anticancer properties, exhibiting selective toxicity to neuroblastoma cells (Karakurt et al., 2021).
Future Directions
The future directions for research on “1-(1H-Pyrazol-1-yl)ethanone” and related compounds could involve further exploration of their pharmacological properties , potential as CCR1 antagonists , and their synthesis methods . Additionally, the development of novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show satisfactory efficacy and safety profiles .
Mechanism of Action
Target of Action
Compounds containing a pyrazole moiety have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It is known that the pyrazole moiety is an important synthon in the development of new drugs . The interaction of the compound with its targets and the resulting changes would depend on the specific biological activity exhibited by the compound.
Biochemical Pathways
Given the wide range of biological activities associated with pyrazole-containing compounds, it can be inferred that multiple pathways could potentially be affected .
Pharmacokinetics
The compound’s molecular weight (11011400), density (114g/cm3), and boiling point (1979ºC at 760mmHg) have been reported . These properties could influence the compound’s bioavailability.
Result of Action
The broad range of biological activities associated with pyrazole-containing compounds suggests that the compound could have diverse effects at the molecular and cellular level .
properties
IUPAC Name |
1-pyrazol-1-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-5(8)7-4-2-3-6-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFTUYZICNEFJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40338470 | |
Record name | 1-(1H-Pyrazol-1-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40338470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
10199-64-1 | |
Record name | 1-(1H-Pyrazol-1-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40338470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10199-64-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the spatial arrangement of the 2,4-dichlorophenoxy and 1H-pyrazole groups in 2-(2,4-Dichlorophenoxy)-1-(1H-pyrazol-1-yl)ethanone?
A1: The 2,4-dichlorophenoxy and 1H-pyrazole groups in this molecule are not coplanar. Instead, they adopt a dihedral angle of 64.17° relative to each other. [] This non-planar conformation could influence the molecule's interactions with other molecules and its overall chemical behavior.
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